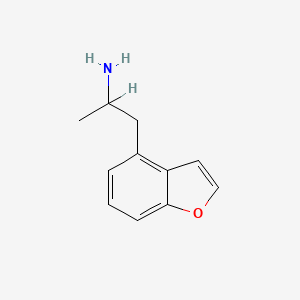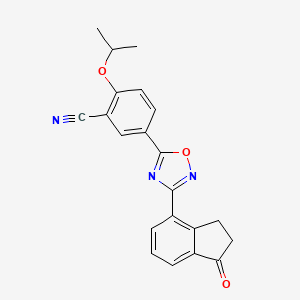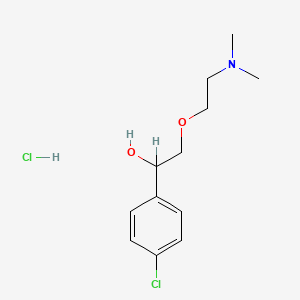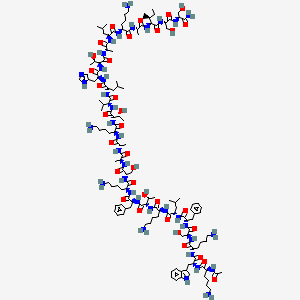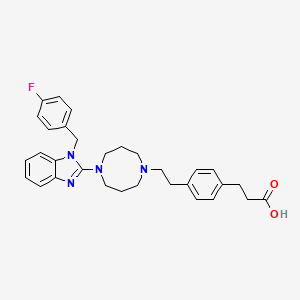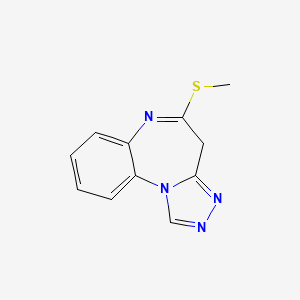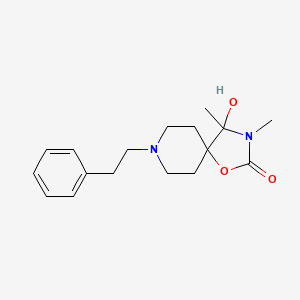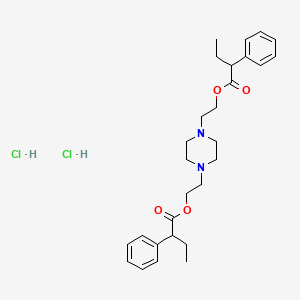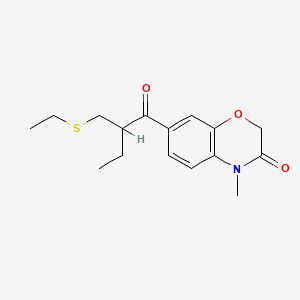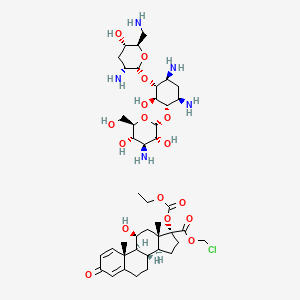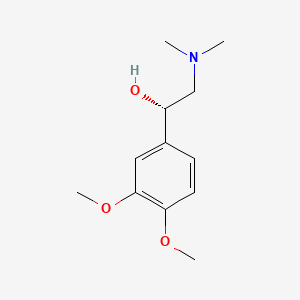
(+)-Macromerine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Macromerine is a naturally occurring phenethylamine alkaloid found in certain cacti species. It is structurally related to mescaline, another well-known alkaloid. This compound has been studied for its potential psychoactive properties and its role in traditional medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Macromerine typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene to the corresponding amine. This process can be carried out using various reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound is less common due to its limited commercial applications. the synthesis can be scaled up using similar methods as in laboratory settings, with adjustments to reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(+)-Macromerine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitrostyrene intermediate to the amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the primary amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(+)-Macromerine has been studied for various scientific research applications, including:
Chemistry: As a precursor for the synthesis of other phenethylamine derivatives.
Biology: Investigating its effects on neurotransmitter systems.
Medicine: Potential therapeutic applications for its psychoactive properties.
Industry: Limited use in the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of (+)-Macromerine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist at serotonin receptors, similar to mescaline. This interaction leads to altered neurotransmitter release and changes in perception and mood.
Comparison with Similar Compounds
(+)-Macromerine is similar to other phenethylamine alkaloids such as:
Mescaline: Both compounds have psychoactive properties and act on serotonin receptors.
3,4,5-Trimethoxyphenethylamine: Shares a similar chemical structure but lacks the psychoactive effects.
Dimethoxyphenethylamine: Another related compound with varying psychoactive properties.
The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which influences its pharmacological activity and potency.
Properties
CAS No. |
33066-27-2 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(1S)-1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol |
InChI |
InChI=1S/C12H19NO3/c1-13(2)8-10(14)9-5-6-11(15-3)12(7-9)16-4/h5-7,10,14H,8H2,1-4H3/t10-/m1/s1 |
InChI Key |
YAIPYAQVBZPSSC-SNVBAGLBSA-N |
Isomeric SMILES |
CN(C)C[C@H](C1=CC(=C(C=C1)OC)OC)O |
Canonical SMILES |
CN(C)CC(C1=CC(=C(C=C1)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



